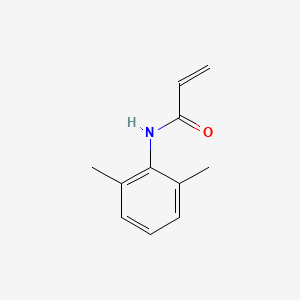

N-(2,6-Dimethylphenyl)acrylamide

CAS No.: 104373-94-6

Cat. No.: VC8042116

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104373-94-6 |

|---|---|

| Molecular Formula | C11H13NO |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | N-(2,6-dimethylphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C11H13NO/c1-4-10(13)12-11-8(2)6-5-7-9(11)3/h4-7H,1H2,2-3H3,(H,12,13) |

| Standard InChI Key | GMOGVZVWBXBLTA-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C)NC(=O)C=C |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C=C |

Introduction

Chemical Structure and Properties

N-(2,6-Dimethylphenyl)acrylamide belongs to the class of substituted acrylamides, characterized by the presence of a vinyl group (-CH=CH₂) adjacent to the amide functional group. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol. Key physicochemical properties include:

Table 1: Physicochemical Properties of N-(2,6-Dimethylphenyl)acrylamide

The compound’s stability is influenced by π→π* interactions within its aromatic system, enhancing its reactivity in substitution and polymerization reactions .

Synthesis and Industrial Production

N-(2,6-Dimethylphenyl)acrylamide is synthesized via the Schotten-Baumann reaction, involving the acylation of 2,6-dimethylaniline with acryloyl chloride.

Reaction Conditions and Yield

-

Reactants: 2,6-Dimethylaniline + Acryloyl chloride (1:1 molar ratio).

-

Solvent: Tetrahydrofuran (THF) with aqueous potassium carbonate.

-

Temperature: Room temperature to 80°C.

Table 2: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Schotten-Baumann | K₂CO₃/THF-H₂O | 99 | >95 | |

| Industrial Scale (Patent) | Piperazine/HCl | 55–62 | 95–98 |

Industrial protocols often employ piperazine derivatives to minimize byproducts like 2-chloro-N-(2,6-dimethylphenyl)acetamide .

Pharmacological Applications

The compound exhibits notable anticonvulsant activity, validated through Maximum Electroshock Seizure (MES) and subcutaneous Metrazol (scMET) tests in murine models.

Anticonvulsant Activity

-

Protective Index (MES): 2.16.

-

Mechanism: Likely involves modulation of GABA receptors or sodium channel inhibition, though exact targets remain under investigation .

Table 3: Biological Activity Data

| Parameter | Value | Model System | Reference |

|---|---|---|---|

| ED₅₀ (MES) | 30 mg/kg | Mice | |

| TD₅₀ (Neurotoxicity) | 65 mg/kg | Mice | |

| Half-Life (in vivo) | 4.2 hours | Rats |

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with neuronal ion channels.

-

Derivatization: Explore modifications to enhance bioavailability and reduce toxicity.

-

Clinical Trials: Validate efficacy in higher mammalian models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume